molecular formula C18H14Br2N4O3 B11111030 N-({N'-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide

N-({N'-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide

Cat. No.: B11111030
M. Wt: 494.1 g/mol
InChI Key: IUOXPYMERSUKEB-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibromoindole moiety, a hydrazinecarbonyl group, and a phenylacetamide group. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-({N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide typically involves multiple steps. The process begins with the preparation of the dibromoindole intermediate, which is then reacted with hydrazine to form the hydrazinecarbonyl derivative. This intermediate is subsequently coupled with phenylacetamide under specific reaction conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .

Chemical Reactions Analysis

N-({N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: The compound’s potential biological activities suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound’s dibromoindole moiety may allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the hydrazinecarbonyl group could form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

N-({N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide can be compared to other similar compounds, such as:

N-({N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H14Br2N4O3

Molecular Weight

494.1 g/mol

IUPAC Name

N-[2-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-2-phenylacetamide

InChI

InChI=1S/C18H14Br2N4O3/c19-11-7-12-16(13(20)8-11)22-18(27)17(12)24-23-15(26)9-21-14(25)6-10-4-2-1-3-5-10/h1-5,7-8,22,27H,6,9H2,(H,21,25)

InChI Key

IUOXPYMERSUKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Origin of Product

United States

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